molecular formula C18H23N3O2S B6474594 4,6-dimethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole CAS No. 2640895-86-7

4,6-dimethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole

Cat. No.: B6474594
CAS No.: 2640895-86-7
M. Wt: 345.5 g/mol
InChI Key: VXPPCFMBCDIJGY-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a benzothiazole derivative characterized by a 1,3-benzothiazole core substituted with methyl groups at positions 4 and 5. The 2-position is functionalized with a morpholine ring, which is further modified by a pyrrolidine-1-carbonyl group. The pyrrolidine carbonyl moiety may enhance lipophilicity and binding affinity, while the morpholine ring could influence solubility and metabolic stability .

Properties

IUPAC Name

[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-12-9-13(2)16-15(10-12)24-18(19-16)21-7-8-23-14(11-21)17(22)20-5-3-4-6-20/h9-10,14H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPPCFMBCDIJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3CCOC(C3)C(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazole derivatives are widely studied for their pharmacological and material science applications. Below is a comparative analysis of structurally or functionally related compounds:

Structural Analogues

Compound Name Substituents/Modifications Key Properties/Activities Source/Reference
4,6-Dimethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole - 4,6-dimethyl benzothiazole
- 2-substituted morpholine-pyrrolidine carbonyl
Potential CNS activity (inferred from structural analogs); improved metabolic stability Hypothetical (based on )
(E)-2-(4-Azidostyryl)-1,3-benzothiazole - Styryl group at position 2
- Azide functionalization
Fluorogenic labeling agent for bioorthogonal chemistry
MI-181 (5,6-Dimethyl-2-[(E)-2-(pyridin-3-yl)ethenyl]-1,3-benzothiazole) - 5,6-dimethyl benzothiazole
- Styryl-pyridine substituent
Tubulin-binding agent; anticancer activity
N-Alkylbenzothiazolium Salts - Quaternized benzothiazole nitrogen
- Alkyl/allyl/propargyl substituents
2–3× enhanced antimicrobial/anticancer activity vs. non-quaternized analogs
Riluzole - 2-Amino-6-(trifluoromethoxy)benzothiazole FDA-approved for ALS; Na⁺ channel modulation, anticonvulsant

Functional Comparison

  • Bioactivity :

    • The pyrrolidine-carbonyl-morpholine substituent in the target compound may confer unique pharmacokinetic properties compared to simpler analogs. For example, quaternized benzothiazolium salts (e.g., N-alkyl derivatives) exhibit enhanced antimicrobial activity due to increased membrane permeability , whereas the target compound’s bulky substituent might prioritize CNS penetration (akin to riluzole’s trifluoromethoxy group) .
    • MI-181’s pyridinyl styryl group enables tubulin binding, suggesting that styryl substituents enhance macromolecular interactions. However, the target compound’s morpholine-pyrrolidine moiety lacks a π-conjugated system, which may redirect its biological targets .
  • Synthetic Accessibility :

    • The azide-functionalized benzothiazole () requires diazotization and azide coupling, whereas the target compound likely involves amide bond formation between morpholine and pyrrolidine carbonyl precursors . Quaternized salts () are simpler to synthesize but lack the stereochemical complexity of the target molecule.
  • This contrasts with MI-181’s 5,6-dimethyl substitution, which optimizes tubulin binding . The pyrrolidine carbonyl group may improve solubility relative to riluzole’s hydrophobic trifluoromethoxy group, balancing lipophilicity for blood-brain barrier penetration .

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